molecular formula C8H7N5 B1428733 6-(Pyrazin-2-yl)pyrimidin-4-amine CAS No. 1221974-19-1

6-(Pyrazin-2-yl)pyrimidin-4-amine

Numéro de catalogue: B1428733
Numéro CAS: 1221974-19-1
Poids moléculaire: 173.17 g/mol
Clé InChI: SMSSPTHWZWNOPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazine ring at the 6-position and an amine group at the 4-position. Its structural uniqueness lies in the nitrogen-rich aromatic system, which enhances hydrogen-bonding capabilities and π-π stacking interactions, making it a promising scaffold in medicinal chemistry. This compound has been explored as a kinase inhibitor, particularly in the context of CHK1 (Checkpoint Kinase 1) inhibition, where its planar conformation and substituent arrangement play critical roles in binding affinity .

Q & A

Q. What are the established synthetic routes for 6-(Pyrazin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves coupling pyrazine derivatives with functionalized pyrimidine precursors. A common method includes:

  • Step 1 : Reacting 4-chloropyrimidine with pyrazin-2-amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ to facilitate nucleophilic substitution .
  • Step 2 : Purification via column chromatography or recrystallization (e.g., using ethanol) to isolate the product.
    Optimization Strategies :
  • Temperature Control : Prolonged reflux (10–12 hours) improves substitution efficiency .
  • Catalytic Additives : Use of Pd-based catalysts for cross-coupling reactions can enhance regioselectivity .
    Example Data : Yields for analogous pyrimidine derivatives range from 7% to 24% under varying conditions .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in data resolved?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm) .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios (e.g., C: 54.5%, H: 3.8%, N: 31.8%) .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry. SHELX and CCP4 software are standard for structure refinement .
    Data Resolution : Discrepancies in melting points or spectral data are addressed by repeating syntheses under controlled conditions and cross-validating with computational models (e.g., DFT calculations) .

Q. How do structural modifications of this compound influence its CDK4/6 inhibitory activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Pyrazine Substitution : The pyrazine ring enhances π-π stacking with kinase active sites, improving potency compared to pyridine analogs. For example, replacing N-(pyridin-2-yl) with N-(pyrazin-2-yl) increased CDK4/6 inhibition by 3-fold .
  • Auxiliary Substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 2-position boost binding affinity, while bulky groups reduce solubility .
    Methodological Insight :
  • In Vitro Assays : Use kinase inhibition assays (e.g., ATP competition) to quantify IC₅₀ values.
  • 3D-QSAR Modeling : Predicts optimal substituent patterns by correlating molecular descriptors with activity data .

Q. What crystallographic strategies are employed to resolve the 3D structure of this compound complexes?

Advanced Research Question

  • Data Collection : High-resolution X-ray diffraction (≤1.0 Å) is preferred. Twinned or low-resolution datasets are processed using SHELXL for small molecules or CCP4 for macromolecular complexes .
  • Refinement : Anisotropic displacement parameters and hydrogen-bonding networks are modeled iteratively. For example, SHELXPRO interfaces with PDB formats for protein-ligand docking studies .
    Case Study : A MAP4K4 inhibitor analog (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) was resolved using SHELXD, confirming key binding interactions .

Q. How can conflicting biological activity data for this compound be systematically addressed?

Advanced Research Question

  • Source Identification : Check assay variability (e.g., cell line specificity, ATP concentration in kinase assays). For instance, IC₅₀ values may differ between HEK293 vs. HeLa cells .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicates. Contradictions in cytotoxicity data (e.g., EC₅₀ ranges) often arise from differing endpoint measurements (e.g., MTT vs. Annexin V assays) .
  • Meta-Analysis : Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .

Q. What computational approaches support the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

  • 3D-QSAR : Combines molecular alignment and partial least squares (PLS) regression to predict substituent effects. For example, a 3D-QSAR model for antileukemic triazine derivatives achieved a cross-validated q2q^2 > 0.8 .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability. A study on MAP4K4 inhibitors used MD to validate hydrogen-bond retention with Asp823 over 100 ns .
  • Docking Software : AutoDock Vina or Schrödinger Glide predicts binding poses. Pyrazine’s nitrogen atoms show strong interactions with kinase hinge regions (e.g., CDK2/cyclin E) .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Pyridine vs. Pyrazine Substitutions

A key study compared N-(pyridin-3-yl)pyrimidin-4-amine (Compound 14) with 6-(pyrazin-2-yl)pyrimidin-4-amine (Compound 15). The pyridine-containing analogue suffered from reduced potency due to steric clashes between the pyrimidine 5-H and pyridine 4′-H, forcing a nonplanar conformation. Substituting pyridine with pyrazine alleviated this steric hindrance, enabling better target engagement. However, Compound 15 exhibited 75-fold lower activity than the parent compound, highlighting the need for further optimization despite improved geometry .

Table 1: Comparison of Pyridine and Pyrazine Derivatives

Compound Core Structure Substituent Activity (IC50) Key Observation Reference
N-(Pyridin-3-yl)pyrimidin-4-amine Pyrimidine + Pyridine Pyridin-3-yl Low Steric clash reduces potency
This compound Pyrimidine + Pyrazine Pyrazin-2-yl Moderate Improved planarity, lower steric clash

Derivatives with Piperidine and Piperazine Substituents

Compounds such as N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1903651-99-9) and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrate the impact of aliphatic amine substitutions. These derivatives exhibit enhanced solubility and pharmacokinetic properties due to the basic nitrogen atoms in piperazine/piperidine rings. However, their reduced aromaticity may lower target-binding affinity compared to pyrazine-containing analogues .

Fluorinated and Chlorinated Analogues

Fluorine and chlorine substitutions are common strategies to modulate bioavailability and metabolic stability. For example:

  • 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine : Fluorine’s electronegativity improves membrane permeability but may reduce π-π stacking due to decreased electron density .

Table 2: Halogen-Substituted Derivatives

Compound Halogen Biological Activity Key Property Reference
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine F Moderate kinase inhibition Improved solubility
6-Chloro-5-phenyl-2-(pyrazin-2-yl)pyrimidin-4-amine Cl High binding affinity Enhanced hydrophobicity

Quinazoline and Imidazo-Pyridine Hybrids

Hybrid scaffolds like 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives (e.g., Compound 7n) show divergent biological profiles. These compounds often exhibit broader kinase inhibition but lack the selectivity observed in pyrazine-pyrimidine hybrids due to increased molecular bulk .

Sulfoximine and Trifluoromethyl Derivatives

Sulfoximine-containing compounds, such as N-(pyridin-2-yl)pyrimidin-4-amine derivatives with sulfoximine groups , demonstrate enhanced metabolic stability and prolonged half-life. However, their synthesis complexity limits widespread application compared to simpler pyrazine-pyrimidine systems .

Key Research Findings

  • Conformational Flexibility : Pyrazine substitution in this compound reduces steric strain, enabling optimal binding to kinase active sites .
  • Hydrogen-Bonding Networks : The amine group at the 4-position and pyrazine nitrogen atoms facilitate critical interactions with Asp148 and Cys87 residues in CHK1 .
  • Limitations : Despite structural advantages, this compound requires further derivatization to address moderate potency and improve pharmacokinetic properties .

Propriétés

Numéro CAS

1221974-19-1

Formule moléculaire

C8H7N5

Poids moléculaire

173.17 g/mol

Nom IUPAC

6-pyrazin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H7N5/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H,(H2,9,12,13)

Clé InChI

SMSSPTHWZWNOPC-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C2=CC(=NC=N2)N

SMILES canonique

C1=CN=C(C=N1)C2=CC(=NC=N2)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.